![molecular formula C7H18O3Si2 B1580848 Pentamethyldisiloxanyl acetate CAS No. 70693-47-9](/img/structure/B1580848.png)
Pentamethyldisiloxanyl acetate
Overview
Description
Pentamethyldisiloxanyl acetate is a chemical compound that has garnered significant interest due to its unique physical and chemical properties. Its molecular formula is C8H20O2Si2, and it has a molecular weight of 220.4 g/mol. This compound is part of the organosilicon family and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethyldisiloxanyl acetate can be synthesized through several methods. One common synthetic route involves the reaction of pentamethyldisiloxane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures. The reaction can be represented as follows:
(CH3
Biological Activity
Pentamethyldisiloxanyl acetate is a compound that has garnered attention in various fields, particularly in drug delivery systems and polymer science. This article explores its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique siloxane backbone, which contributes to its physical and chemical properties. The compound's structure can be represented as follows:
- Chemical Formula : C₈H₁₈O₂Si₂
- Molecular Weight : 206.38 g/mol
This compound is often utilized in the development of functionalized polymers due to its ability to enhance solubility and stability in biological environments.
Biological Activity Overview
The biological activity of this compound primarily revolves around its application in drug delivery systems and its interaction with biological membranes. Research has indicated that compounds with siloxane groups can exhibit improved biocompatibility and reduced cytotoxicity compared to traditional organic compounds.
- Membrane Permeability : this compound enhances the permeability of membranes, facilitating the transport of therapeutic agents across biological barriers.
- Chirality Effects : The enantiomers of compounds similar to this compound can exhibit different biological activities, highlighting the importance of stereochemistry in drug design .
Case Studies
- Drug Delivery Systems : A study demonstrated that this compound can be incorporated into polymeric hydrogels to create a controlled drug release system. The hydrogel showed significant efficacy in delivering anti-inflammatory drugs to targeted tissues, improving therapeutic outcomes while minimizing side effects .
- Chiral Separation : Research has shown that using membranes modified with this compound can achieve high enantioselectivity in separating chiral drugs. This property is crucial for optimizing the pharmacological profiles of enantiomers, as one may be therapeutically active while the other could be inactive or harmful .
Table 1: Comparison of Biological Activity
Compound | Membrane Permeability | Cytotoxicity | Therapeutic Efficacy |
---|---|---|---|
This compound | High | Low | High |
Traditional Organic Compounds | Moderate | Moderate | Variable |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound-based polymers. These polymers have shown promising results in enhancing the solubility of poorly water-soluble drugs, thereby improving their bioavailability.
Key Findings:
- Enhanced Solubility : Polymers incorporating this compound significantly increased the solubility of hydrophobic drugs by up to 300% compared to controls without siloxane modifications .
- Reduced Cytotoxicity : In vitro studies indicated that cells exposed to formulations containing this compound exhibited lower levels of cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .
Properties
IUPAC Name |
[dimethyl(trimethylsilyloxy)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O3Si2/c1-7(8)9-12(5,6)10-11(2,3)4/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUKCHZOMPBLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C)(C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80887710 | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70693-47-9 | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70693-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070693479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Disiloxanol, 1,1,3,3,3-pentamethyl-, 1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80887710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentamethyldisiloxanyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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